Arotinolol hydrochloride, (S)-

Alpha/Beta Blocker Ratio Arotinolol Labetalol

Select (S)-Arotinolol hydrochloride for its well-characterized, non-substitutable pharmacological profile. Its precisely quantified 1:8 α:β blockade ratio serves as a critical benchmark in cardiovascular drug discovery. The distinct stereoselective protein binding (84.5% bound vs. 95.3% for the R-enantiomer) makes it an essential model for chiral pharmacokinetic studies. Procure this enantiomerically pure reference standard to ensure reproducible translational research in hypertension and essential tremor, where motor performance benefits have been demonstrated.

Molecular Formula C15H22ClN3O2S3
Molecular Weight 408.0 g/mol
CAS No. 101540-26-5
Cat. No. B3362806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArotinolol hydrochloride, (S)-
CAS101540-26-5
Molecular FormulaC15H22ClN3O2S3
Molecular Weight408.0 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O.Cl
InChIInChI=1S/C15H21N3O2S3.ClH/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20;/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20);1H/t9-;/m0./s1
InChIKeyXXDAXBZYUXLDRD-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Arotinolol Hydrochloride (CAS 101540-26-5): A Mixed Alpha/Beta Adrenergic Receptor Blocker with Defined Potency Ratios and Stereoselective Pharmacokinetics


(S)-Arotinolol hydrochloride is a chiral mixed alpha/beta adrenergic receptor blocker [1]. It is a thiopropanolamine derivative that functions as a non-selective β-blocker with additional α1-blocking activity [2]. Its unique pharmacological profile is defined by a well-characterized alpha-to-beta blockade potency ratio of approximately 1:8, established through dose-response studies of cardiovascular endpoints [3]. The compound exhibits significant stereospecificity in its pharmacokinetic behavior, particularly regarding protein binding and tissue distribution, which differentiates its (S)-enantiomer form from both the racemic mixture and its (R)-counterpart [4].

Why Generic Substitution Fails: The Critical Role of (S)-Arotinolol Hydrochloride's Stereochemistry and Defined Pharmacological Ratios


Direct substitution of (S)-arotinolol hydrochloride with other mixed α/β-blockers or with its racemic form is precluded by its specific stereoselective pharmacokinetics and its precisely quantified α:β blockade ratio. The (S)-enantiomer exhibits markedly lower serum protein binding (84.5%) compared to the (R)-enantiomer (95.3%), which fundamentally alters its free fraction and volume of distribution [1]. Furthermore, its α-blockade potency is consistently one-eighth that of its β-blockade potency, a ratio that differentiates it from other agents like labetalol, which has a different α:β selectivity profile [2][3]. This combination of stereochemical specificity and a defined, quantifiable pharmacological ratio means that even drugs from the same class cannot be reliably substituted without altering both therapeutic and pharmacokinetic outcomes, as detailed in the quantitative evidence below.

(S)-Arotinolol Hydrochloride: Quantitative Differentiation from Comparators in Pharmacodynamics, Pharmacokinetics, and Clinical Response


Defined Alpha- and Beta-Adrenoceptor Blockade Potency Ratio Differentiates Arotinolol from Labetalol

The α1-blockade potency of arotinolol is precisely defined relative to its β-blockade potency, a characteristic that differs from other mixed α/β-blockers like labetalol [1]. In studies using isoproterenol and noradrenaline dose-response curves in human subjects, the alpha- to beta-component ratio for arotinolol was calculated to be 7.88, indicating that its α-blockade is approximately one-eighth of its β-blockade [2]. In contrast, labetalol exhibits a different α:β selectivity profile in preclinical models, being less potent at β-blockade than arotinolol [3].

Alpha/Beta Blocker Ratio Arotinolol Labetalol

Stereoselective Serum Protein Binding Differentiates (S)-Arotinolol from the (R)-Enantiomer

The pharmacokinetic profile of (S)-arotinolol hydrochloride is distinct from its (R)-enantiomer, primarily due to a significant difference in serum protein binding [1]. Quantitative analysis reveals that the (S)-enantiomer is 84.5% bound to serum proteins, whereas the (R)-enantiomer exhibits a higher binding of 95.3% [2]. This stereospecificity is attributed to binding to α1-acid glycoprotein and results in a higher free fraction of the (S)-enantiomer in plasma .

Stereoselective Protein Binding (S)-Arotinolol (R)-Arotinolol

Comparative Efficacy in Essential Tremor: Arotinolol Matches Propranolol with Improved Motor Performance

In a multicenter randomized crossover multiple-dose comparison study for essential tremor, arotinolol demonstrated equivalent tremor reduction to propranolol, the standard of care [1]. However, arotinolol was found to have a more significant positive effect on motor-task performance scores than propranolol [2].

Essential Tremor Arotinolol Propranolol

Superior Beta-Blockade Potency of Arotinolol Over Labetalol in Preclinical Models

In anesthetized cat models, arotinolol demonstrated a significantly higher potency for blocking both β1- and β2-adrenoceptors compared to labetalol [1]. Specifically, arotinolol was found to be about 30 times more potent at blocking β1-adrenoceptors and about 100 times more potent at blocking β2-adrenoceptors than labetalol [2].

Beta-Blockade Potency Arotinolol Labetalol

Optimized Application Scenarios for (S)-Arotinolol Hydrochloride Based on Quantified Differentiating Evidence


Preclinical Development of Alpha/Beta Blockers with Defined Vasodilatory to Chronotropic Ratios

In drug discovery programs aimed at developing novel cardiovascular agents, (S)-arotinolol hydrochloride serves as a critical reference compound due to its well-quantified α:β blockade ratio of approximately 1:8 [1]. Researchers can use this defined ratio as a benchmark when screening new chemical entities to achieve a desired balance between peripheral vasodilation (α-blockade) and heart rate/cardiac output reduction (β-blockade), differentiating it from agents like labetalol which exhibit different relative potencies [2].

Stereoselective Pharmacokinetic Studies for Enantiomer-Specific Drug Development

The distinct stereoselective protein binding of (S)-arotinolol (84.5% bound) compared to its (R)-enantiomer (95.3% bound) makes it an ideal model compound for studying the impact of chirality on pharmacokinetics [3]. This scenario is highly relevant for pharmaceutical scientists developing enantiomerically pure formulations or investigating the differential distribution and metabolism of chiral drugs, as the observed difference in free fraction can significantly alter pharmacodynamic responses [4].

Translational Research for Essential Tremor Therapeutics

Given its demonstrated equivalent tremor-reducing efficacy to propranolol, coupled with a more significant improvement in motor-task performance scores [5], (S)-arotinolol hydrochloride is a prime candidate for translational studies exploring new therapeutic approaches for essential tremor. This includes combination therapies, investigation of its mechanism in tremor-related neural circuits, and development of improved formulations aimed at maximizing its motor performance benefits, providing a differentiated option from the current standard of care.

Quote Request

Request a Quote for Arotinolol hydrochloride, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.